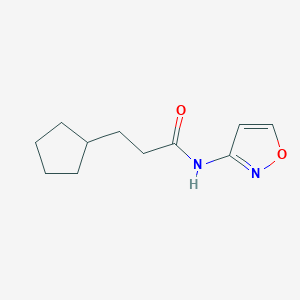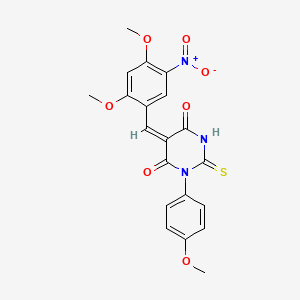![molecular formula C19H18F3IN2O B4853731 2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4853731.png)
2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide
描述
2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as "ITPB" and is a potent inhibitor of the endoplasmic reticulum (ER) calcium pump, Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA). In
作用机制
ITPB is a potent inhibitor of the S2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamideCA pump, which is responsible for pumping calcium ions from the cytoplasm into the 2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamide lumen. By inhibiting S2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamideCA, ITPB increases cytoplasmic calcium levels, which leads to various downstream effects depending on the cell type. In neurons, increased cytoplasmic calcium levels can enhance synaptic plasticity and memory formation. In cancer cells, increased cytoplasmic calcium levels can induce apoptosis. In cardiac myocytes, increased cytoplasmic calcium levels can enhance contractility and rhythm.
Biochemical and Physiological Effects:
ITPB has been shown to have various biochemical and physiological effects depending on the cell type and concentration used. In neurons, ITPB can enhance synaptic plasticity and memory formation by increasing cytoplasmic calcium levels. In cancer cells, ITPB can induce apoptosis by increasing cytoplasmic calcium levels. In cardiac myocytes, ITPB can enhance contractility and rhythm by increasing cytoplasmic calcium levels. However, at high concentrations, ITPB can also be toxic to cells and induce cell death.
实验室实验的优点和局限性
One of the main advantages of using ITPB in lab experiments is its specificity for the S2-iodo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]benzamideCA pump, which allows for precise modulation of cytoplasmic calcium levels. Additionally, ITPB has been extensively studied in various cell types and has been shown to have potent effects on calcium signaling. However, one of the main limitations of using ITPB in lab experiments is its potential toxicity at high concentrations, which can lead to cell death and confound results.
未来方向
There are several future directions for ITPB research, including its potential use as a therapeutic agent for various diseases. In neuroscience, ITPB could be used to enhance memory formation in patients with cognitive impairments. In cancer biology, ITPB could be used as a potential cancer therapy by inducing apoptosis in cancer cells. In cardiovascular research, ITPB could be used to enhance cardiac contractility and rhythm in patients with heart failure. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ITPB and its potential toxicity at high concentrations.
科学研究应用
ITPB has been extensively studied in various fields of research, including neuroscience, cancer biology, and cardiovascular research. In neuroscience, ITPB has been shown to modulate calcium signaling in neurons, which is essential for synaptic plasticity and memory formation. In cancer biology, ITPB has been shown to induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. In cardiovascular research, ITPB has been shown to regulate calcium signaling in cardiac myocytes, which is essential for cardiac contractility and rhythm.
属性
IUPAC Name |
2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3IN2O/c20-19(21,22)13-8-9-17(25-10-4-1-5-11-25)16(12-13)24-18(26)14-6-2-3-7-15(14)23/h2-3,6-9,12H,1,4-5,10-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRPWJKLIQUVQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,6-dichlorobenzyl)thio]-N-(2-isopropyl-6-methylphenyl)acetamide](/img/structure/B4853658.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4853668.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853670.png)
![methyl 5-methyl-2-({[(3-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4853682.png)
![methyl 2-({[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4853695.png)


![N-cyclohexyl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4853700.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4853704.png)

![1-[2-(4-fluorophenyl)ethyl]-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4853713.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4853718.png)
